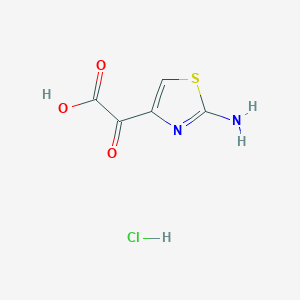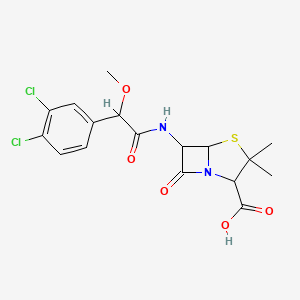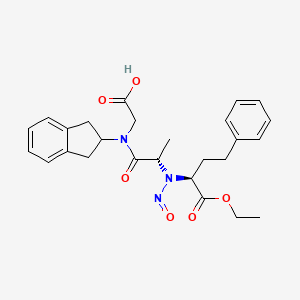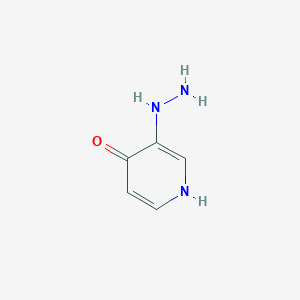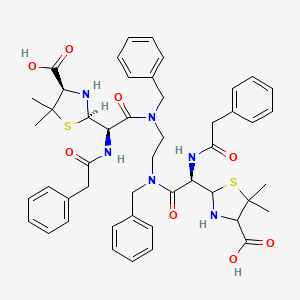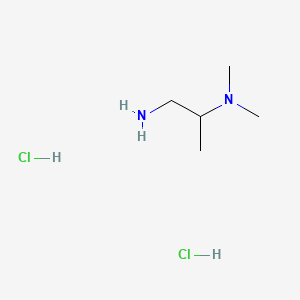
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride is a chemical compound with the molecular formula C5H14N2·2HCl. It is a useful research chemical, particularly in the preparation of heterocyclic urea derivatives for inhibiting bacterial DNA gyrase or bacterial topoisomerase IV .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride typically involves the reaction of dimethylamine with 1-chloropropan-2-amine in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly bacterial DNA gyrase and topoisomerase IV.
Medicine: It is explored for its potential in developing antibacterial agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Wirkmechanismus
The mechanism of action of (1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, making it a potential antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Aminopropan-2-yl)dimethylamine: The base compound without the hydrochloride groups.
N,N-Dimethylpropane-1,2-diamine: A similar compound with a different substitution pattern.
Uniqueness
(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride is unique due to its dual hydrochloride groups, which enhance its solubility and stability. This makes it particularly useful in aqueous reactions and biological studies .
Eigenschaften
Molekularformel |
C5H16Cl2N2 |
|---|---|
Molekulargewicht |
175.10 g/mol |
IUPAC-Name |
2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(4-6)7(2)3;;/h5H,4,6H2,1-3H3;2*1H |
InChI-Schlüssel |
XBNXYRJEGDOWIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


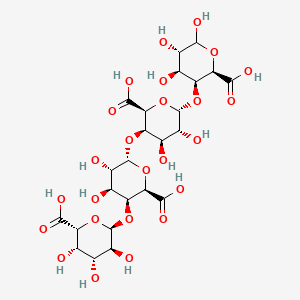

![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)
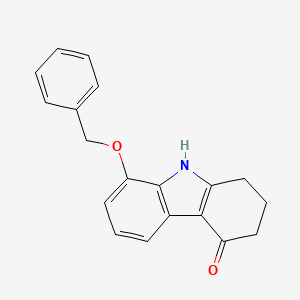
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)


